![molecular formula C19H14F3N3S B290131 N-(1-phenylethyl)-N-(5,7,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-6-yl)amine](/img/structure/B290131.png)
N-(1-phenylethyl)-N-(5,7,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-6-yl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-phenylethyl)-N-(5,7,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-6-yl)amine is a chemical compound that has been the focus of several scientific studies due to its potential applications in various fields.
作用機序
The mechanism of action of N-(1-phenylethyl)-N-(5,7,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-6-yl)amine is not fully understood. However, it has been suggested that it may act as a modulator of various signaling pathways in cells, including the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects:
N-(1-phenylethyl)-N-(5,7,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-6-yl)amine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). It has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In addition, it has been investigated for its antimicrobial properties and potential as an antibacterial agent.
実験室実験の利点と制限
One advantage of using N-(1-phenylethyl)-N-(5,7,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-6-yl)amine in lab experiments is its potential as a therapeutic agent for various diseases. It has also been shown to have luminescent properties, which make it a useful tool for material science research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use as a therapeutic agent.
将来の方向性
There are several future directions for research on N-(1-phenylethyl)-N-(5,7,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-6-yl)amine. One direction is to further investigate its mechanism of action and optimize its use as a therapeutic agent for various diseases. Another direction is to explore its potential as a luminescent material and its applications in optoelectronic devices. Additionally, it may be useful to investigate its potential as an antibacterial agent and its effects on the microbiome.
合成法
The synthesis of N-(1-phenylethyl)-N-(5,7,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-6-yl)amine involves the reaction of 5,7,8-trifluoro-3-methylisothiazolo[5,4-b]quinoline-6-carboxylic acid with 1-phenylethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dichloromethane or tetrahydrofuran (THF) and is followed by purification using column chromatography.
科学的研究の応用
N-(1-phenylethyl)-N-(5,7,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-6-yl)amine has been studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and material science. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer and Alzheimer's disease. In neuroscience, it has been studied for its effects on the central nervous system and its potential as a therapeutic agent for neurological disorders. In material science, it has been investigated for its properties as a luminescent material and its potential applications in optoelectronic devices.
特性
分子式 |
C19H14F3N3S |
|---|---|
分子量 |
373.4 g/mol |
IUPAC名 |
5,7,8-trifluoro-3-methyl-N-[(1S)-1-phenylethyl]-[1,2]thiazolo[5,4-b]quinolin-6-amine |
InChI |
InChI=1S/C19H14F3N3S/c1-9(11-6-4-3-5-7-11)23-18-14(20)13-8-12-10(2)25-26-19(12)24-17(13)15(21)16(18)22/h3-9,23H,1-2H3/t9-/m0/s1 |
InChIキー |
NQKITFOCCACBCU-VIFPVBQESA-N |
異性体SMILES |
CC1=NSC2=NC3=C(C=C12)C(=C(C(=C3F)F)N[C@@H](C)C4=CC=CC=C4)F |
SMILES |
CC1=NSC2=C1C=C3C(=C(C(=C(C3=N2)F)F)NC(C)C4=CC=CC=C4)F |
正規SMILES |
CC1=NSC2=NC3=C(C=C12)C(=C(C(=C3F)F)NC(C)C4=CC=CC=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 3-[(2E)-2-(3,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B290050.png)
![ethyl (5Z)-3-methyl-5-[(5-oxo-1,3-diphenyl-4H-pyrazol-4-yl)hydrazinylidene]pyrazole-4-carboxylate](/img/structure/B290051.png)
![4-{[2,5-diisopropoxy-4-(4-morpholinyl)phenyl]diazenyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B290055.png)
![N-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-3-oxo-1,2-dihydroinden-5-yl]-4-[2,4-bis(3-methylbutyl)phenoxy]butanamide](/img/structure/B290056.png)
![4-(2,4-diisopentylphenoxy)-N-{3-oxo-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-2,3-dihydro-1H-inden-5-yl}butanamide](/img/structure/B290058.png)

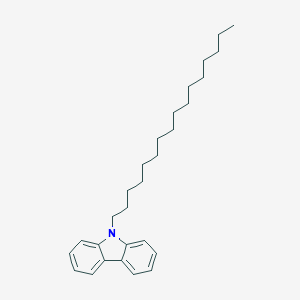
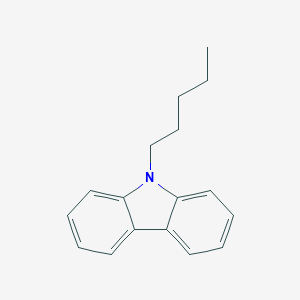
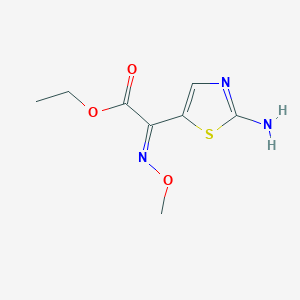
![1,3-bis{[4-(decyloxy)-3,5,6-trihydroxytetrahydro-2H-pyran-2-yl]methyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B290067.png)
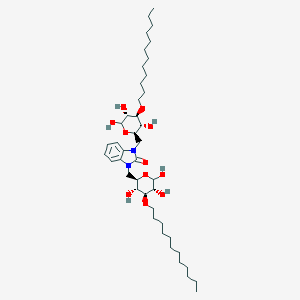
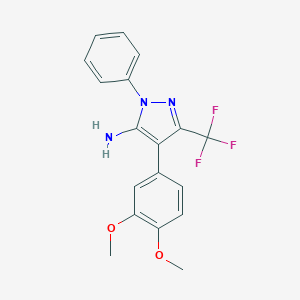
![1-benzyl-5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290072.png)
![1-benzyl-5-(2,5-dimethoxyphenyl)-7,8-dimethoxy-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290073.png)